molecular formula C10H9NOS B1280312 3-(Benzyloxy)isothiazole CAS No. 60666-83-3

3-(Benzyloxy)isothiazole

Cat. No. B1280312
CAS RN: 60666-83-3
M. Wt: 191.25 g/mol
InChI Key: AIQQNUUPCJHSNJ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)isothiazole is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of an isothiazole ring, a heterocyclic moiety containing both sulfur and nitrogen atoms, which is substituted at the 3-position with a benzyloxy group. This structural feature imparts unique reactivity patterns that can be exploited in various synthetic applications, such as the selective functionalization of the molecule to create a diverse array of derivatives .

Synthesis Analysis

The synthesis of 3-(benzyloxy)isothiazole derivatives has been explored through various methodologies. One approach involves the regioselective lithiation of 3-(benzyloxy)isothiazole at the 5-position using LDA, followed by quenching with different electrophiles to yield a range of products. This method demonstrates the compound's potential for direct functionalization, although some reactions, such as benzoylation, were unsuccessful . Additionally, the introduction of aryl and heteroaryl substituents into the 5-position of 3-benzyloxyisothiazole has been achieved using palladium-catalyzed Suzuki and Negishi cross-coupling reactions, with 3-benzyloxy-5-iodoisothiazole serving as an intermediate .

Molecular Structure Analysis

The molecular structure of 3-(benzyloxy)isothiazole and its derivatives can be inferred from related compounds, such as 3-chloro-1,2-benzisothiazole, which has been characterized using density functional theory (DFT). These studies provide insights into the optimized geometry, vibrational frequencies, and charge distribution within the molecule. The HOMO and LUMO energy calculations indicate intramolecular charge transfer, and stability analyses using NBO and NLMO offer a deeper understanding of the electronic properties of the isothiazole ring system .

Chemical Reactions Analysis

3-(Benzyloxy)isothiazole participates in various chemical reactions, leveraging the reactivity of the isothiazole ring. For instance, the compound's ability to undergo regioselective lithiation and subsequent reaction with electrophiles opens up pathways for synthesizing complex molecules like thioibotenic acid . The compound's reactivity is also evident in the selective esterification of benzylic alcohols under Mitsunobu conditions, as demonstrated by related azo reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(benzyloxy)isothiazole derivatives can be extrapolated from studies on similar heterocyclic compounds. For example, the photochemistry of 1,3-benzoxazole and its derivatives has been investigated, revealing the behavior of these compounds under UV light and their potential for photoreactions . Additionally, the synthesis of related benzo-1,3,2-dithiazolyl radicals provides insights into the solid-state properties and magnetic interactions of these heterocycles .

Scientific Research Applications

Synthesis and Functionalization

3-(Benzyloxy)isothiazole has been a subject of interest in organic chemistry, particularly in the area of regioselective lithiation and functionalization. A key application involves the lithiation of the 5-position of 3-(benzyloxy)isothiazole using LDA in diethyl ether. This process allows for the introduction of various electrophiles, demonstrating the versatility of 3-(benzyloxy)isothiazole in synthesizing a range of compounds. A significant achievement in this domain is the synthesis of thioibotenic acid, a sulfur analogue of the neurotoxic natural product ibotenic acid, highlighting the compound's utility in creating biologically relevant molecules (Bunch, Krogsgaard‐Larsen, & Madsen, 2002).

Biochemical and Pharmacological Research

3-(Benzyloxy)isothiazole derivatives have been synthesized and investigated for their potential in various biomedical applications. This includes their evaluation as antimicrobial agents against a range of pathogens, such as bacteria and fungi. For instance, some derivatives have been tested for their effectiveness against penicillin-resistant staphylococci, indicating their potential as antimicrobial agents. Furthermore, these compounds have been studied for their antiproliferative activity, particularly against leukaemia and solid tumor cell lines. This research underscores the potential of 3-(Benzyloxy)isothiazole derivatives in the field of drug discovery and development (Vicini et al., 2003), (Vicini et al., 2006).

Chemical Synthesis and Properties

The synthesis of 3-(Benzyloxy)isothiazole derivatives involves various chemical methods, contributing to the diverse properties and potential applications of these compounds. For example, novel synthesis methods have been developed for creating isothiazole derivatives with specific properties, such as antimicrobial activities. These studies highlight the versatility of 3-(Benzyloxy)isothiazole in synthesizing a wide array of chemical entities with distinct physicochemical and biological properties (Zani, Vicini, & Incerti, 2004).

Future Directions

Isothiazoles have been the subject of extensive research due to their potential applications in medicinal chemistry and organic synthesis . Future research may focus on developing new synthetic methods for isothiazoles, exploring their reactivity, and investigating their potential applications in various fields .

properties

IUPAC Name

3-phenylmethoxy-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-2-4-9(5-3-1)8-12-10-6-7-13-11-10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQQNUUPCJHSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457927
Record name 3-Benzyloxyisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)isothiazole

CAS RN

60666-83-3
Record name 3-Benzyloxyisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
L Bunch, P Krogsgaard-Larsen… - The Journal of Organic …, 2002 - ACS Publications
Direct functionalization of the 3-oxygenated isothiazole heteroaromatic parental system has not yet been reported in the literature. Here, we report the first regioselective lithiation of the 5…
Number of citations: 23 pubs.acs.org
A De Oliveira Silva, J McQuade… - Advanced Synthesis & …, 2019 - Wiley Online Library
Isothiazoles represent an important class of five‐membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to the unique properties of two …
Number of citations: 47 onlinelibrary.wiley.com
DJ Wilkins, PA Bradley - Progress in Heterocyclic Chemistry, 2003 - Elsevier
Publisher Summary The first reported regioselective lithiation of the 5-position of 3-(benzyloxy)isothiazole using LDA in diethyl ether has been described. Subsequent quench with a …
Number of citations: 4 www.sciencedirect.com
CF Nutaitis - Metalation of Azoles and Related Five-Membered Ring …, 2012 - Springer
In this study, metalation chemistry of isothiazoles, benz[c]isothiazoles, and benz[d]isothiazoles is discussed, and examples of ring metalation, lateral metalation, and utilization of …
Number of citations: 6 link.springer.com
MB Hermit, JR Greenwood, B Nielsen, L Bunch… - European journal of …, 2004 - Elsevier
In this study, we have determined and compared the pharmacological profiles of ibotenic acid and its isothiazole analogue thioibotenic acid at native rat ionotropic glutamate (iGlu) …
Number of citations: 60 www.sciencedirect.com
RE Hoagland, RM Zablotowicz - Journal of Agricultural and Food …, 1998 - ACS Publications
Fenoxaprop-ethyl (FE) transformation by pure cultures of four Pseudomonas strains was studied using 14 C-labeled herbicide, labeled in either the dioxyphenyl (DOP) or the …
Number of citations: 30 pubs.acs.org
L Bunch, P Krogsgaard‐Larsen - Amino Acids, Peptides and …, 2011 - Wiley Online Library
The chiral acidic amino acid, (S)‐glutamic acid (Glu), has multiple biochemical and physiological functions. The capacity of Glu for interacting with multiple enzyme active sites and …
Number of citations: 1 onlinelibrary.wiley.com
J Zhang, L Li, J Wang, H Sun, J Xu, D Sun - Langmuir, 2012 - ACS Publications
The effects of salt on emulsions containing sorbitan oleate (Span 80) and Laponite particles were investigated. Surprisingly, a novel double phase inversion was induced by simply …
Number of citations: 59 pubs.acs.org
JS Spendelow, JD Goodpaster, PJA Kenis… - The Journal of …, 2006 - ACS Publications
Electrochemical techniques, coupled with in situ scanning tunneling microscopy, have been used to examine the mechanism of CO oxidation and the role of surface structure in …
Number of citations: 199 pubs.acs.org
AK Rappe, S Li - Journal of the American Chemical Society, 2003 - ACS Publications
Modern electronic structure methods including complete active space perturbation theory to second order (CASPT2), and a range of density functional (DFT) methods are used to …
Number of citations: 8 pubs.acs.org

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